3-(3-Buten-1-oxy)-4,5-difluorophenylZinc bromide
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Overview
Description
3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. It is used in organic synthesis, particularly in cross-coupling reactions. The presence of the butenoxy and difluorophenyl groups makes it a versatile reagent for creating complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLMAGNESIUM BROMIDE with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Palladium catalysts: For cross-coupling reactions.
Bases: Such as potassium tert-butoxide, to deprotonate and activate the compound.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound include complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE is used extensively in scientific research for:
Organic Synthesis: As a reagent in the formation of carbon-carbon bonds.
Medicinal Chemistry: For the synthesis of potential drug candidates.
Material Science: In the development of new materials with unique properties.
Biological Studies: To create molecules that can interact with biological systems for research purposes.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds via cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in other molecules. This process is facilitated by catalysts, such as palladium, which help in the transfer of the organic group from the zinc compound to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLMAGNESIUM BROMIDE
- 4-(3-BUTEN-1-OXY)-3-FLUOROPHENYLZINC BROMIDE
- 2-(3-BUTEN-1-OXY)-4-FLUOROPHENYLMAGNESIUM BROMIDE
Uniqueness
Compared to similar compounds, 3-(3-BUTEN-1-OXY)-4,5-DIFLUOROPHENYLZINC BROMIDE offers unique reactivity due to the presence of both butenoxy and difluorophenyl groups. This dual functionality allows for more diverse chemical transformations and the creation of more complex molecular architectures.
Properties
Molecular Formula |
C10H9BrF2OZn |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
bromozinc(1+);1-but-3-enoxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H9F2O.BrH.Zn/c1-2-3-7-13-9-6-4-5-8(11)10(9)12;;/h2,5-6H,1,3,7H2;1H;/q-1;;+2/p-1 |
InChI Key |
LLKBMGBQELPGCT-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origin of Product |
United States |
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